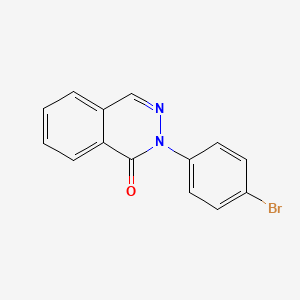

2-(4-bromophenyl)phthalazin-1(2H)-one

Description

Historical Context and Significance of Phthalazinone Scaffolds in Synthetic Chemistry

The phthalazinone core is a nitrogen-containing heterocyclic system that has proven to be a versatile and valuable scaffold in synthetic and medicinal chemistry. nih.govresearchgate.net While relatively rare in natural products, synthetic phthalazinone derivatives have demonstrated a wide array of pharmacological activities. daneshyari.com This has made them an attractive framework for the design and development of new therapeutic agents. nih.gov

The significance of the phthalazinone scaffold lies in its ability to serve as a foundational structure for molecules with diverse biological properties, including but not limited to anticancer, anti-inflammatory, antihypertensive, and antimicrobial activities. nih.govresearchgate.net The synthetic versatility of this scaffold allows chemists to introduce various functional groups at different positions, thereby modulating the molecule's properties and biological targets. nih.gov Numerous synthetic methodologies have been developed over the years, from classical cyclocondensation reactions to more modern one-pot and multicomponent strategies, highlighting the enduring importance of this structural motif in chemical synthesis. daneshyari.comnih.gov

Table 1: Notable Pharmacological Activities of Phthalazinone Derivatives

| Pharmacological Activity | Therapeutic Area |

|---|---|

| Anticancer | Oncology |

| Anti-inflammatory/Analgesic | Inflammation & Pain Management |

| Antihypertensive | Cardiovascular Disease |

| Antidiabetic | Metabolic Disorders |

| Antimicrobial | Infectious Diseases |

| Anticonvulsant | Neurology |

This table provides a summary of the broad spectrum of biological activities associated with the phthalazinone scaffold, as documented in scientific literature. researchgate.netnih.gov

Academic Relevance of Halogenated Phenyl Substituted Phthalazinones

The introduction of a halogenated phenyl group, such as a bromophenyl substituent, onto the phthalazinone core is of significant academic and industrial interest. Halogen atoms, particularly bromine and chlorine, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov

In the context of phthalazinones, a halogenated phenyl substituent can enhance the compound's reactivity, making it a valuable intermediate for further chemical modifications. chemimpex.com For instance, the isomeric compound, 4-(4-bromophenyl)-1(2H)-phthalazinone, is utilized as a key building block in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory agents. chemimpex.comcu.edu.eg Research into halogenated phthalazinones has explored their potential as inhibitors of various enzymes and their role in targeting specific biological pathways. nih.govosf.io The position of the halogen on the phenyl ring can also lead to differences in biological activity, a key area of investigation in structure-activity relationship (SAR) studies. osf.io

Scope and Research Imperatives for 2-(4-bromophenyl)phthalazin-1(2H)-one Studies

The specific isomer, this compound, where the bromophenyl group is attached to the nitrogen atom at position 2, is a distinct entity within this class of compounds. A key synthetic route to this and similar 2-(substituted phenyl) phthalazin-1(2H)-ones involves a one-pot, water-mediated reaction of phthalaldehydic acid with a substituted phenylhydrazine, using oxalic acid as a catalyst. researchgate.net This method is noted for its simplicity, short reaction time, and good yields. researchgate.net

Table 2: One-Pot Synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones

| Reactant 1 | Reactant 2 | Catalyst | Medium | Key Advantages |

|---|

This table outlines the components and benefits of a reported synthetic method for the title compound's structural class. researchgate.net

The primary research imperative for this compound is to fully characterize its chemical properties and explore its potential biological activities. While extensive research exists for the phthalazinone scaffold in general and for its 4-substituted isomers, dedicated studies on the 2-(4-bromophenyl) variant are less common in publicly available literature.

Future research would likely focus on:

Comprehensive Biological Screening: Evaluating the compound against a wide range of biological targets, such as kinases, polymerases (like PARP), and various receptors, to identify potential therapeutic applications. nih.govosf.io

Comparative Studies: Comparing the activity of this compound with its 4-(4-bromophenyl) isomer to understand the impact of substituent placement on biological function.

Derivatization and SAR Studies: Using the bromo-substituent as a handle for further synthetic modifications (e.g., through cross-coupling reactions) to create a library of related compounds for structure-activity relationship analysis.

Materials Science Applications: Investigating its potential use in the development of advanced materials, such as high-performance polymers, leveraging the thermal stability and unique structural properties often associated with phthalazinone-containing resins. chemimpex.comresearchgate.net

Properties

IUPAC Name |

2-(4-bromophenyl)phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O/c15-11-5-7-12(8-6-11)17-14(18)13-4-2-1-3-10(13)9-16-17/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGHMUSVWHDVRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN(C2=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 4 Bromophenyl Phthalazin 1 2h One and Its Analogues

Classical and Conventional Synthesis Routes to Phthalazinone Derivatives

Traditional methods for constructing the phthalazinone core often rely on cyclocondensation reactions using readily available starting materials. These routes, while foundational, sometimes require harsh reaction conditions or multiple steps.

A prevalent and long-standing method for synthesizing phthalazinone derivatives involves the reaction of phthalic anhydrides with various hydrazine (B178648) derivatives. longdom.orglongdom.org This approach is one of the most common for accessing the phthalazinone core. longdom.org The reaction typically proceeds via a cyclocondensation mechanism where the hydrazine attacks the carbonyl groups of the anhydride (B1165640).

The process often involves heating the phthalic anhydride with hydrazine hydrate (B1144303), frequently in the presence of a solvent like acetic acid. longdom.orglongdom.org For instance, N,N-disubstituted phthalazines can be synthesized by refluxing phthalic anhydride with an in-situ formed substituted hydrazine in a strong acidic mixture of acetic acid and hydrochloric acid. researchgate.net This general strategy has been utilized to prepare a variety of phthalazinone derivatives by selecting the appropriately substituted hydrazine. longdom.orglongdom.org

Another established route to phthalazinone derivatives utilizes 2-aroylbenzoic acids as key intermediates. longdom.org These precursors are typically prepared through a Friedel-Crafts acylation reaction between phthalic anhydride and an aromatic hydrocarbon, such as m-xylene (B151644) or other substituted benzenes, in the presence of a Lewis acid catalyst like anhydrous aluminum chloride. longdom.orgekb.eg

Once the 2-aroylbenzoic acid is formed, it is subsequently treated with hydrazine hydrate or a substituted hydrazine derivative. longdom.orglongdom.org The cyclization occurs through the condensation of the hydrazine with the ketone and carboxylic acid functionalities of the 2-aroylbenzoic acid, leading to the formation of the phthalazinone ring system. bu.edu.eg This two-step process allows for the introduction of various substituents on the phthalazinone core, depending on the aromatic hydrocarbon used in the initial Friedel-Crafts reaction. longdom.org

3,1-Benzoxazine-4-ones serve as versatile precursors for the synthesis of various heterocyclic compounds, including phthalazinone derivatives. longdom.org The reaction of a 3,1-benzoxazine-4-one derivative with a nitrogen-containing nucleophile can lead to the formation of a phthalazinone. For example, the reaction of a specific 3,1-benzoxazine-4-one derivative with 2-aminopyridine (B139424) in refluxing n-butanol has been reported to yield 2-[2-(N-4-pyridyl-carboxamide)phenyl]-4-(4-bromophenyl)phthalazin-1-one, an analogue of the target compound. longdom.org This pathway demonstrates the utility of benzoxazinones as synthons for building complex, substituted phthalazinones.

Modern and Green Chemistry Approaches in 2-(4-bromophenyl)phthalazin-1(2H)-one Synthesis

In recent years, the principles of green chemistry have significantly influenced the development of synthetic methodologies, aiming to reduce waste, minimize energy consumption, and use environmentally benign reagents and solvents. mdpi.comnih.gov The synthesis of this compound has benefited from these advancements, with a focus on one-pot reactions and efficient catalytic systems. researchgate.net

A significant advancement in the synthesis of 2-(substituted phenyl)phthalazin-1(2H)-ones is the development of one-pot, water-mediated protocols. researchgate.netresearchgate.nettandfonline.com These methods align with green chemistry principles by using water as an environmentally benign solvent. nih.govtandfonline.com The synthesis is achieved through the reaction of phthalaldehydic acid (also known as 2-formylbenzoic acid) with a substituted phenyl hydrazine, such as (4-bromophenyl)hydrazine (B1265515), in water. researchgate.nettandfonline.com

This approach is notable for its operational simplicity, short reaction times (typically 20–30 minutes under reflux), and straightforward work-up, which often involves simple filtration of the product. researchgate.nettandfonline.com The selection of water as the solvent is a key advantage, avoiding the use of volatile and often toxic organic solvents. tandfonline.com The efficiency and mild conditions of this one-pot synthesis make it a highly attractive and sustainable alternative to classical methods. researchgate.net

To further enhance the efficiency of modern synthetic routes, various catalytic systems have been explored. For the one-pot, water-mediated synthesis of this compound and its analogues, oxalic acid has been identified as a cheap, effective, and environmentally friendly catalyst. researchgate.netresearchgate.nettandfonline.com

The reaction involves the dehydrative cyclization of phthalaldehydic acid and a substituted phenyl hydrazine, facilitated by the catalyst. researchgate.net Studies have been conducted to optimize the reaction conditions, including the choice of solvent and the amount of catalyst used. tandfonline.com

| Entry | Solvent | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Acetonitrile | 120 | 72 |

| 2 | Ethyl acetate | 150 | 65 |

| 3 | THF | 150 | 68 |

| 4 | Toluene | 180 | 60 |

| 5 | Dichloromethane | 180 | 58 |

| 6 | Methanol | 90 | 75 |

| 7 | Ethanol (B145695) | 45 | 92 |

| 8 | Water | 30 | 98 |

Data sourced from Sangshetti et al. tandfonline.com

As shown in the table, water proved to be the optimal solvent, providing the highest yield in the shortest time. tandfonline.com The catalyst loading was also optimized, with 10 mol% of oxalic acid found to be the most effective, yielding up to 98% of the product. researchgate.net This catalytic, water-mediated, one-pot method represents a simple, efficient, and green protocol for synthesizing this compound and related compounds, offering significant advantages in terms of yield, reaction time, and environmental impact. researchgate.nettandfonline.com

| Compound | Substituent (R) | Time (min) | Yield (%) |

|---|---|---|---|

| 3a | H | 30 | 98 |

| 3b | 4-CH3 | 25 | 96 |

| 3c | 4-OCH3 | 25 | 95 |

| 3d | 4-Br | 20 | 98 |

| 3e | 4-Cl | 20 | 97 |

| 3f | 4-F | 25 | 96 |

| 3g | 4-NO2 | 20 | 98 |

| 3h | 2,4-dichloro | 25 | 95 |

| 3i | 2-NO2 | 30 | 96 |

| 3j | 2,4-dinitro | 20 | 98 |

Data sourced from Sangshetti et al. researchgate.nettandfonline.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. tandfonline.comhakon-art.com The synthesis of phthalazinone derivatives has significantly benefited from this technology. tandfonline.comresearchgate.net Microwave irradiation facilitates the rapid heating of reactants and solvents, which can overcome activation energy barriers more efficiently than traditional refluxing. indexcopernicus.com

Studies have demonstrated the successful synthesis of various phthalazine (B143731) derivatives under microwave irradiation, resulting in high yields in remarkably short timeframes. researchgate.net This "green" chemistry approach often reduces energy consumption and allows for the use of less hazardous solvents. tandfonline.comarkat-usa.org For the synthesis of 2-arylphthalazinones, a common method involves the cyclization of a substituted hydrazine with a suitable precursor like phthalaldehydic acid or a 2-acyl-benzoic acid. Under microwave conditions, these reactions can be completed in minutes rather than hours. researchgate.net

A comparison between conventional and microwave-assisted methods for the synthesis of related heterocyclic compounds highlights the significant advantages of the latter.

| Parameter | Conventional Heating Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Reaction Time | Several hours (e.g., 6-24 h) | Minutes (e.g., 5-35 min) | tandfonline.comresearchgate.net |

| Yield | Moderate to good | Good to excellent | researchgate.nettandfonline.com |

| Energy Consumption | High | Low | tandfonline.com |

| Side Products | Often present, requiring extensive purification | Minimized, leading to easier work-up | hakon-art.com |

For instance, the palladium-catalyzed synthesis of phthalazinones from o-bromo benzaldehydes and phenyl hydrazines using Mo(CO)₆ as a carbonyl source has been effectively performed under microwave irradiation, avoiding the use of toxic carbon monoxide gas directly. researchgate.net

Derivatization Strategies and Functionalization Chemistry at the Phthalazinone Nucleus

The phthalazinone core is a versatile scaffold that allows for functionalization at several positions, primarily at the N-2 nitrogen, the C-4 carbon, and the pendent phenyl ring. nih.gov These modifications are crucial for tuning the molecule's physicochemical properties and biological activity.

The nitrogen atom at the 2-position of the phthalazinone ring possesses a lone pair of electrons and can act as a nucleophile, making it amenable to alkylation and acylation reactions. These reactions are typically carried out by treating the parent phthalazinone with an appropriate alkyl or acyl halide in the presence of a base.

N-alkylation is a common strategy to introduce various side chains. For example, the synthesis of 2-(2-bromoethyl)phthalazinones has been achieved through the N-alkylation of the corresponding phthalazinone with an excess of 1,2-dibromoethane, using potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF). nih.gov This reaction introduces a reactive bromoethyl group that can be used for further derivatization.

| Reagent | Reaction Type | Typical Conditions | Resulting Moiety at N-2 |

|---|---|---|---|

| Alkyl Halide (e.g., R-Br) | N-Alkylation | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, THF) | -R (Alkyl group) |

| Acyl Halide (e.g., R-COCl) | N-Acylation | Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂) | -C(O)R (Acyl group) |

| 1,2-Dibromoethane | N-Alkylation | K₂CO₃, DMF, 60 °C | -CH₂CH₂Br |

The C-4 position of the phthalazinone nucleus is another key site for modification. nih.gov A common strategy involves converting the C-4 carbonyl group of a precursor into a more reactive functional group. For instance, treatment of a 4-arylphthalazinone with phosphorus oxychloride (POCl₃) can yield a 1-chloro-4-arylphthalazine intermediate. researchcommons.org This chloro-substituent is a good leaving group and can be displaced by various nucleophiles to introduce a wide range of functionalities.

Examples of nucleophiles used in such reactions include:

Amines: To introduce amino groups.

Thiols: To introduce thioether linkages.

Azides: To introduce azido (B1232118) groups, which can be further modified via click chemistry or reduction to amines.

Heterocycles: To attach other ring systems, potentially enhancing biological activity. osf.io

Another approach involves the functionalization of a pre-installed group at C-4. For example, a 4-methylphthalazinone can undergo Wohl-Ziegler bromination using N-bromosuccinimide (NBS) to yield a 4-(bromomethyl)phthalazinone, which is a versatile precursor for introducing various moieties via nucleophilic substitution. nih.gov

The bromine atom on the phenyl ring of this compound serves as a synthetic handle for palladium-catalyzed cross-coupling reactions. libretexts.org These reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

The Suzuki-Miyaura reaction, in particular, is widely used to couple aryl halides with organoboron compounds (boronic acids or esters) to form biaryl structures. libretexts.orgnih.gov For this compound, this reaction allows for the introduction of a vast array of aryl and heteroaryl substituents at the 4-position of the phenyl ring.

The general catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the phthalazinone derivative. libretexts.org

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. youtube.com

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields. mdpi.com

| Component | Examples | Function | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, [allylPdCl]₂ | Catalyzes the C-C bond formation | nih.govmdpi.com |

| Ligand | Triphenylphosphine (PPh₃), Buchwald ligands | Stabilizes the catalyst and facilitates the reaction steps | nih.govnih.gov |

| Boronic Acid/Ester | Phenylboronic acid, Thiophene-2-boronic acid | Source of the new aryl/heteroaryl group | mdpi.com |

| Base | K₂CO₃, K₃PO₄, Na₂CO₃ | Activates the boronic acid for transmetalation | libretexts.orgmdpi.com |

| Solvent | Toluene, 1,4-Dioxane, DMF | Solubilizes reactants and facilitates heat transfer | mdpi.com |

This methodology enables the synthesis of complex biaryl-substituted phthalazinones, which are often explored for their potential as pharmaceuticals. mdpi.com

Mechanistic Principles Underlying this compound Formation

The formation of the this compound core structure typically proceeds through a condensation reaction followed by intramolecular cyclization. A common and efficient synthetic route involves the reaction of 2-formylbenzoic acid (also known as phthalaldehydic acid) with 4-bromophenylhydrazine. researchgate.net

The proposed mechanism can be described in the following steps:

Nucleophilic Attack: The terminal nitrogen atom of 4-bromophenylhydrazine, being the more nucleophilic nitrogen, attacks the electrophilic carbonyl carbon of the aldehyde group of 2-formylbenzoic acid.

Formation of a Hydrazone Intermediate: This attack leads to the formation of a tetrahedral intermediate, which then eliminates a molecule of water to form a hydrazone.

Intramolecular Cyclization: The second nitrogen atom of the hydrazone moiety then performs an intramolecular nucleophilic attack on the carboxylic acid's carbonyl carbon. This step is often facilitated by a catalyst, such as an acid (e.g., oxalic acid), which protonates the carboxylic acid's hydroxyl group, making it a better leaving group (water). researchgate.net

Dehydration: The resulting cyclic intermediate eliminates another molecule of water to form the stable, aromatic-like phthalazinone ring system.

This one-pot synthesis is advantageous due to its operational simplicity, often short reaction times, and the use of readily available starting materials. researchgate.net The reaction can be performed in various solvents, with water being an eco-friendly option. researchgate.net

Theoretical and Computational Investigations of 2 4 Bromophenyl Phthalazin 1 2h One

Electronic Structure and Reactivity Studies

Density Functional Theory (DFT) calculations are a powerful tool for exploring the electronic characteristics of molecules. For 2-(4-bromophenyl)phthalazin-1(2H)-one, DFT studies reveal key aspects of its reactivity and stability.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a more reactive molecule.

For phthalazinone derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. In this compound, the HOMO is expected to be concentrated on the phthalazinone ring system, while the LUMO may be located on the bromophenyl moiety.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.85 |

| Energy Gap (ΔE) | 4.40 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays different colors to represent varying electrostatic potentials. Regions with negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

In the MEP map of this compound, the most negative regions are expected to be located around the carbonyl oxygen atom and the nitrogen atoms of the phthalazinone ring, indicating these as the primary sites for electrophilic attack. The hydrogen atoms of the phenyl rings would exhibit the most positive potential, making them susceptible to nucleophilic attack.

Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. Global descriptors apply to the molecule as a whole, while local descriptors indicate the reactivity of specific atomic sites.

Global Reactivity Descriptors:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Represents the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

| Descriptor | Value |

|---|---|

| Chemical Potential (μ) | -4.05 eV |

| Chemical Hardness (η) | 2.20 eV |

| Electrophilicity Index (ω) | 3.72 eV |

Local Reactivity Descriptors:

Local reactivity can be predicted using Fukui functions, which indicate the change in electron density at a specific point in the molecule when an electron is added or removed.

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics simulations can provide further insights into the conformational flexibility and dynamic behavior of the molecule over time. These simulations would reveal the most stable conformations and the energy barriers between them, offering a more complete picture of the molecule's structural landscape.

Mechanistic Insights from Quantum Chemical Calculations

Quantum chemical calculations are essential for elucidating reaction mechanisms at the molecular level.

The synthesis of 2-(substituted phenyl)phthalazin-1(2H)-ones can be achieved through the condensation reaction of phthalaldehydic acid and a substituted phenylhydrazine. researchgate.net For this compound, this would involve the reaction of phthalaldehydic acid and 4-bromophenylhydrazine.

Reaction pathway modeling for this synthesis would involve identifying the key intermediates and transition states along the reaction coordinate. Transition state analysis would focus on determining the geometry and energy of the highest energy point on the reaction pathway, which corresponds to the transition state. The energy of the transition state is crucial for calculating the activation energy of the reaction, which in turn determines the reaction rate. These computational studies can provide a detailed understanding of the reaction mechanism and help in optimizing reaction conditions.

Catalytic Mechanism Elucidation

The synthesis of 2-(substituted phenyl)phthalazin-1(2H)-ones, including the 2-(4-bromophenyl) derivative, can be efficiently achieved through a one-pot, water-mediated reaction catalyzed by oxalic acid. This method involves the reaction of phthalaldehydic acid and a substituted phenylhydrazine. nih.gov The proposed catalytic mechanism for the formation of this compound begins with the activation of the aldehyde group of phthalaldehydic acid by the oxalic acid catalyst.

The key steps in the proposed mechanism are as follows:

Protonation: The oxalic acid protonates the carbonyl oxygen of the aldehyde group in phthalaldehydic acid, increasing its electrophilicity.

Nucleophilic Attack: The terminal nitrogen atom of (4-bromophenyl)hydrazine (B1265515) then acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a carbinolamine intermediate.

Dehydration: The intermediate undergoes dehydration, facilitated by the acidic medium, to form a hydrazone derivative.

Intramolecular Cyclization: The nitrogen atom of the hydrazone moiety then performs an intramolecular nucleophilic attack on the carboxylic acid group, which is also present in the molecule.

Final Dehydration: A subsequent dehydration step leads to the formation of the stable, six-membered heterocyclic ring of the phthalazinone core, yielding the final product, this compound. nih.gov

This acid-catalyzed, water-mediated approach is noted for its operational simplicity, short reaction times, and good yields. nih.gov

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis, π-π Stacking)

While a specific crystal structure and Hirshfeld surface analysis for this compound is not available in the cited literature, analysis of closely related bromophenyl-containing compounds and other phthalazinone derivatives allows for a detailed prediction of its solid-state behavior. The crystal packing is expected to be governed by a combination of hydrogen bonds, halogen interactions, and π-π stacking.

The presence of two aromatic rings (the phthalazinone system and the bromophenyl group) strongly suggests the presence of π-π stacking interactions. In a related phthalazinone structure, π-π stacking was observed with a centroid-centroid distance of 3.6990 Å. nih.gov Furthermore, interactions such as C—Br···π contacts can link molecules into larger supramolecular assemblies. nih.gov The interplay of these various weak interactions dictates the final three-dimensional architecture of the crystal lattice.

Table 1: Representative Contributions to Crystal Packing from Hirshfeld Surface Analysis of Related Bromophenyl Compounds

| Intermolecular Contact Type | Typical Contribution (%) | Reference |

| H···H | 11.7% - 36.2% | nih.govnih.gov |

| Br···H/H···Br | 10.8% - 20.9% | nih.govnih.gov |

| C···H/H···C | 15.2% - 21.6% | nih.govnih.gov |

| O···H/H···O | ~12.6% | nih.gov |

| N···H/H···N | ~12.2% | nih.gov |

Note: Data is compiled from analyses of different, but structurally related, molecules to provide an expected profile for this compound.

Molecular Docking and Simulation Studies for Ligand-Target Interactions

Molecular docking and simulation studies are pivotal in understanding how phthalazinone derivatives interact with biological targets, often proteins and enzymes. These computational techniques predict the binding conformation and affinity of a ligand within a target's active site. The phthalazinone scaffold has been investigated as a core structure for inhibitors of various enzymes, including VEGFR-2 and cholinesterases. rsc.orgrsc.org

A specific and highly relevant study investigated the interaction of a 4-(p-bromophenyl)phthalazinone derivative with the N-terminal carbohydrate recognition domain of galectin-8 (galectin-8N). nih.gov This study, which included X-ray crystallography and molecular dynamics (MD) simulations, provides a detailed picture of the ligand-target interactions. nih.gov

The simulations and structural data revealed that the inhibitor binds in a specific sub-pocket of galectin-8N. The binding is stabilized by a network of non-covalent interactions. Notably, the phthalazinone moiety engages in a cation-π stacking interaction with the side chain of an arginine residue (Arg45). The 4-bromophenyl group is also critical for binding, forming a double π-stacking interaction with two other residues, Arg59 and Tyr141. nih.gov The bromine atom itself is positioned in close proximity to Met56 and Tyr141, occupying a well-defined pocket. MD simulations also suggested that the phthalazinone portion of the molecule retains some motility, indicating potential for alternative binding modes within the pocket. nih.gov

These findings underscore the importance of the bromophenyl and phthalazinone moieties in establishing specific, high-affinity interactions with protein targets. The combination of π-stacking, cation-π, and halogen-vicinal interactions provides a strong basis for the rational design of selective inhibitors. nih.gov

Table 2: Key Ligand-Target Interactions for a 4-(p-bromophenyl)phthalazinone Derivative with Galectin-8N

| Ligand Moiety | Interacting Residue(s) | Type of Interaction | Reference |

| Phthalazinone Ring | Arg45 | Cation-π Stacking | nih.gov |

| 4-Bromophenyl Ring | Arg59 | π-π Stacking | nih.gov |

| 4-Bromophenyl Ring | Tyr141 | π-π Stacking | nih.gov |

| Bromine Atom | Met56, Tyr141 | Close van der Waals Contact | nih.gov |

Role of 2 4 Bromophenyl Phthalazin 1 2h One and Its Scaffolds in Material Science and Chemical Design

Organic Electronic Materials and Optoelectronic Applications

The tunable electronic and optical properties of organic materials, including conjugated polymers and small molecules, make them central to the development of optoelectronic devices like organic light-emitting diodes (OLEDs), organic solar cells, and thin-film transistors (TFTs). rsc.orgmdpi.com The inherent characteristics of organic semiconductors, such as mechanical flexibility and low-cost processing, drive research into novel molecular structures for these applications. scispace.comresearchgate.net

Design Considerations for Organic Semiconductors and Liquid Crystals

The design of effective organic semiconductors hinges on creating molecules with extended π-conjugation to facilitate charge delocalization and transport. nih.gov The phthalazinone moiety can be incorporated into larger conjugated systems, influencing the material's electronic properties. For a molecule to function as an organic semiconductor, it must allow for charge carrier transport through its conjugated system. mdpi.com The design process often involves creating donor-acceptor structures within the molecule to tune the energy levels and enhance charge mobility. mdpi.com

Key design considerations for organic semiconductors include:

Molecular Planarity: A planar molecular structure promotes efficient π-π stacking in the solid state, which is crucial for intermolecular charge hopping.

Energy Levels: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels must be appropriately aligned with the work functions of the electrodes to ensure efficient charge injection and transport.

Intermolecular Interactions: Weak intermolecular forces, such as van der Waals interactions, are critical for the self-assembly of molecules into ordered structures, which reduces defects and enhances charge transport. nsf.gov

Solubility and Processability: For solution-processed devices, the semiconductor must be soluble in common organic solvents, often achieved by attaching flexible alkyl chains to the core structure.

The phthalazinone scaffold, when functionalized, can contribute to the development of materials with these desired properties, potentially leading to applications in areas like liquid crystals, where molecular shape and intermolecular interactions dictate the material's phase behavior.

Charge Mobility Studies in Thin-Film Transistors

Organic thin-film transistors (OTFTs) are fundamental components of flexible and large-area electronics. nih.gov The performance of an OTFT is heavily dependent on the charge carrier mobility of the organic semiconductor layer. chem960.com High mobility is essential for fast switching speeds and high current output.

Charge transport in organic semiconductors is often affected by the presence of electronic traps, which are defect states within the material's energy gap. nsf.gov The mobility of charge carriers can be quantified using techniques like the time-of-flight (TOF) method or by analyzing the electrical characteristics of a TFT. hkbu.edu.hk Studies have shown that charge mobility in OTFTs can range from 10⁻³ to over 10 cm²/Vs, depending on the material, film microstructure, and device architecture. nsf.govnih.gov For instance, high-performance devices often exhibit field-independent mobility, suggesting a low concentration of traps, whereas low-mobility transistors show a strong dependence of mobility on the electric field. nsf.gov The presence of a gate dielectric in a TFT can increase the energetic disorder of the organic semiconductor, leading to a lower field-effect mobility compared to the bulk mobility measured by TOF. hkbu.edu.hk

While specific charge mobility data for transistors based solely on 2-(4-bromophenyl)phthalazin-1(2H)-one are not extensively detailed, the broader class of crystalline molecular semiconductors has demonstrated mobilities exceeding 10 cm²/Vs. nih.gov The performance of phthalazinone-based materials in OTFTs would be contingent on their ability to form well-ordered thin films with minimal trap states.

Polymeric Materials Engineering based on Phthalazinone Monomers

Phthalazinone-containing monomers are used to synthesize high-performance aromatic polymers with exceptional thermal and mechanical properties. These polymers are ideal candidates for advanced composites and materials used in demanding engineering applications. researchgate.nettandfonline.com

Synthesis of Poly(phthalazinone ether sulfone)s and Poly(phthalazinone ether ketone)s

Poly(phthalazinone ether sulfone)s (PPES) and Poly(phthalazinone ether ketone)s (PPEK) are synthesized via nucleophilic aromatic substitution polycondensation reactions. nih.gov This process typically involves reacting a phthalazinone-containing bisphenol monomer with an activated dihalide monomer.

For example, a common route to synthesize PPES involves the polycondensation of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one with an activated aromatic dihalide like 1-chloro-4-(4-chlorophenylsulfonyl) benzene. tandfonline.comtandfonline.com Similarly, PPEKs can be prepared from phthalazinone derivatives and difluoro monomers. zhangqiaokeyan.com Sulfonated versions of these polymers, such as sulfonated poly(phthalazinone ether sulfone)s (SPPES) and sulfonated poly(phthalazinone ether ketone)s (SPPEK), can be created either by post-sulfonation of the polymer or by direct polymerization using a sulfonated monomer. researchgate.netmdpi.comccspublishing.org.cn These sulfonated polymers are of interest for applications such as proton exchange membranes in fuel cells.

The synthesis process allows for precise control over the polymer's molecular weight and properties by adjusting the monomer ratio. researchgate.net

Thermal Stability and Glass Transition Temperature Investigations in Phthalazinone Polymers

Phthalazinone-based polymers are renowned for their outstanding thermal stability. Thermogravimetric analysis (TGA) and dynamic mechanical thermal analysis (DMTA) are used to characterize these properties. tandfonline.comtandfonline.com

Poly(phthalazinone ether sulfone) (PPES) is an amorphous polymer with excellent thermal stability. tandfonline.com Pure PPES shows an initial decomposition temperature (corresponding to 1% weight loss) of 490°C. tandfonline.com Its storage modulus remains high up to 280°C, indicating excellent thermal properties. tandfonline.comtandfonline.com Blending PPES with other polymers, such as poly(ether sulfone) (PES), can influence its thermal stability. researchgate.nettandfonline.comtandfonline.com

Poly(phthalazinone ether ketone) (PPEK) is another high-performance amorphous thermoplastic with exceptional high-temperature resistance. researchgate.netresearchgate.net These polymers exhibit high glass transition temperatures (Tg), often exceeding 250°C. researchgate.net The introduction of a phthalazinone moiety into the polymer backbone significantly enhances its thermal performance.

Below is a table summarizing the thermal properties of various phthalazinone-based polymers and their blends.

| Polymer/Blend | Glass Transition Temperature (Tg) | Initial Decomposition Temperature (Ti) |

| Pure PPES | 305°C tandfonline.comtandfonline.com | 490°C tandfonline.com |

| Pure PES | - | 300°C tandfonline.com |

| PPESK | >250°C researchgate.net | - |

| CF-GO-SiO2/PPEK Composite | 285°C researchgate.net | - |

Data sourced from referenced literature.

Development of Chemical Probes and Ligands for Molecular Recognition Studies

The phthalazinone scaffold is a "privileged structure" in medicinal chemistry, meaning it can serve as a basis for designing ligands that interact with a wide range of biological targets. nih.gov Derivatives of this compound are designed and synthesized to act as specific probes and ligands for studying molecular recognition processes, particularly in the context of drug discovery. cu.edu.egontosight.ai

The phthalazinone nucleus is a key component in compounds designed as enzyme inhibitors and receptor antagonists. researchgate.net For instance, novel 4-(4-bromophenyl)phthalazine derivatives have been designed as α-adrenoceptor antagonists. cu.edu.eg The design strategy often involves creating a molecule with specific pharmacophoric features, such as a hydrogen bond acceptor (the phthalazinone ring), a positively ionizable group, and hydrophobic moieties that fit into the binding pocket of the target protein. cu.edu.eg

Furthermore, the phthalazinone scaffold has been instrumental in the development of potent inhibitors for poly(ADP-ribose)polymerase (PARP), a critical enzyme in DNA repair. nih.govresearchgate.net The ability of these compounds to specifically recognize and inhibit PARP has led to their investigation as anticancer agents. nih.govnih.gov The development of these ligands relies on understanding the specific molecular interactions—such as hydrogen bonding and hydrophobic interactions—between the phthalazinone derivative and the amino acid residues in the active site of the target enzyme. These studies are crucial for structure-activity relationship (SAR) analysis, which guides the rational design of more potent and selective therapeutic agents. osf.io

Scaffold Optimization for Specific Molecular Interactions (e.g., Enzyme Active Sites)

The phthalazinone scaffold is a cornerstone in the strategy of molecular hybridization, where it is combined with other pharmacophores to create new chemical entities with improved affinity and efficacy for biological targets. acs.orgresearchgate.net This approach is particularly effective in designing inhibitors for enzyme active sites. The rigid nature of the phthalazinone core serves as an anchor, while modifications at various positions allow for the precise orientation of functional groups to engage in specific interactions—such as hydrogen bonding, hydrophobic interactions, and π-stacking—with amino acid residues in an enzyme's active site.

A notable example of this optimization is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. Several potent PARP inhibitors are based on the 4-substituted-2H-phthalazin-1-one scaffold. sigmaaldrich.com In these molecules, the phthalazinone core mimics the nicotinamide (B372718) moiety of the NAD+ cofactor, binding to the enzyme's active site. Optimization of substituents, particularly at the 4-position with structures like benzyl (B1604629) or thiophen-2-ylmethyl groups, has led to the development of highly potent and selective inhibitors. sigmaaldrich.comacs.org

Similarly, the scaffold has been optimized for targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis. cornell.edu By introducing various substituted anilines and phenols linked through different spacer groups to the 4-(4-chlorophenyl)phthalazine core, researchers have developed potent VEGFR-2 inhibitors. cornell.edu

Further optimization has been achieved by functionalizing the N-2 position of the 4-(4-bromophenyl)phthalazin-1(2H)-one core. For instance, attaching an alkyl spacer connected to an amine or an N-substituted piperazine (B1678402) has led to the design of promising α-adrenoceptor antagonists. acs.orgresearchgate.net Another study synthesized derivatives with a 2-propanol spacer linked to N-substituted piperazine residues, which showed significant β-adrenergic blocking activity. nih.gov These examples underscore the scaffold's adaptability, where systematic modifications enable fine-tuning of molecular interactions for high-affinity binding to specific enzyme or receptor sites.

Structure-Activity Relationship (SAR) Studies in Ligand Design

Structure-Activity Relationship (SAR) studies are fundamental to ligand design, systematically exploring how chemical structure modifications influence biological activity. The this compound scaffold has been extensively used in such studies to elucidate the key structural features required for therapeutic activity.

In the development of VEGFR-2 inhibitors based on a similar 4-(4-chlorophenyl)phthalazine scaffold, SAR studies revealed critical insights. cornell.edu The nature and length of the spacer and the type of distal moiety significantly impacted anticancer activity. The studies showed that a combination of the phthalazine (B143731) scaffold with various hydrophobic distal groups joined by spacers like amide, urea, or thiourea, which contain hydrogen bond donors and acceptors, was crucial for potent inhibition. cornell.edu

The following table summarizes SAR findings for a series of phthalazine derivatives evaluated for their inhibitory activity against the VEGFR-2 enzyme and their cytotoxicity against the MCF-7 human breast cancer cell line.

| Compound | Modification on Phthalazine Scaffold | VEGFR-2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

|---|---|---|---|

| 2g | 4-((4-(3-(4-chlorophenyl)ureido)phenyl)amino) substituent | 0.148 | 0.15 |

| 3a | 4-(4-(2-(4-chlorobenzamido)acetamido)phenyl)amino substituent | 0.375 | 0.21 |

| 3c | 4-(4-(2-(4-nitrobenzamido)acetamido)phenyl)amino substituent | 0.892 | 0.54 |

| 4a | 4-((4-(2-(4-chlorophenyl)hydrazine-1-carboxamido)phenyl)amino) substituent | 0.196 | 0.18 |

| 5a | 4-(4-(3-(4-chlorophenyl)thioureido)phenoxy) substituent | 0.548 | 0.45 |

| 5b | 4-(4-(3-(4-bromophenyl)thioureido)phenoxy) substituent | 0.331 | 0.29 |

| Sorafenib (Reference) | Reference Drug | 0.090 | 0.11 |

Data sourced from a study on VEGFR-2 inhibition by phthalazine derivatives. cornell.edu The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the enzyme or cell line activity.

SAR studies on α-adrenoceptor antagonists derived from 4-(4-bromophenyl)phthalazin-1(2H)-one also provided valuable information. These studies involved connecting an alkyl spacer from the N-2 position to various amine or N-substituted piperazine moieties. acs.org The results indicated that the nature of the terminal amine group significantly influences the α-blocking activity, providing a clear direction for designing more effective antagonists. acs.org

Catalysis and Organocatalysis Research Potential

While not typically a catalyst itself, the this compound scaffold and its derivatives possess significant potential in catalysis research, primarily in two domains: as a directing group in metal-catalyzed reactions and as a substrate for transformations mediated by organocatalysts.

The N-aryl phthalazinone framework has been identified as an effective directing group in transition-metal-catalyzed C–H functionalization reactions. acs.orgnih.gov For example, under Rhodium(III) catalysis, the phthalazinone core can direct the site-selective amidation of an attached N-aryl group, demonstrating its utility in forming new C-N bonds. acs.orgacs.org Similarly, Iridium(III)-catalyzed C-H cyclization of N-aryl phthalazinones has been used to afford complex tetracyclic derivatives. nih.gov This directing ability allows for precise and efficient modification of aromatic systems, opening pathways to novel and complex molecular architectures that would be difficult to access through traditional methods.

Furthermore, the synthesis and functionalization of the phthalazinone core itself are often achieved through catalytic methods. Recent research has highlighted the use of organocatalysis in these processes. For instance, L-proline, a well-known organocatalyst, has been successfully used to catalyze a one-pot, three-component reaction to synthesize novel pyran-linked phthalazinone-pyrazole hybrids. Additionally, visible-light-mediated organophotocatalysis, using organic dyes like Eosin Y, has enabled the three-component assembly of C4-cyanoalkylated phthalazinones under mild conditions. The amenability of the phthalazinone scaffold to these modern, sustainable catalytic methods underscores its potential for the efficient and environmentally friendly design of diverse chemical libraries.

Future Research Directions and Emerging Opportunities in 2 4 Bromophenyl Phthalazin 1 2h One Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of phthalazinone derivatives has traditionally relied on classical condensation reactions. However, future research is increasingly directed toward the development of novel and sustainable synthetic strategies that offer improved efficiency, reduced environmental impact, and greater molecular diversity.

One promising area is the advancement of one-pot, multicomponent reactions. nih.gov A notable example is a water-mediated, one-pot synthesis method for preparing 2-(substituted phenyl) phthalazin-1(2H)-ones from phthalaldehydic acid and a substituted phenyl hydrazine (B178648), using oxalic acid as an inexpensive and readily available catalyst. researchgate.net This approach offers significant advantages, including simplicity, short reaction times, an easy work-up procedure, and good yields. researchgate.net

Future explorations in this domain could focus on:

Green Catalysis: Investigating other environmentally benign catalysts, such as solid acids or biocatalysts, to further enhance the sustainability of the synthesis. longdom.org

Alternative Solvents: Expanding the use of green solvents like water or ethanol (B145695) and exploring solvent-free reaction conditions. researchgate.netmdpi.com

Energy-Efficient Methods: Utilizing microwave irradiation or ultrasound-assisted protocols to potentially shorten reaction times and improve yields, which are key principles of green chemistry. mdpi.com

Multicomponent Strategies: Designing novel [3+2+1] three-component strategies, which are highly attractive for their synthetic efficiency and environmental compatibility. nih.gov

These modern synthetic approaches are crucial for accessing a wider range of functionalized 2-(4-bromophenyl)phthalazin-1(2H)-one derivatives for further study.

Advanced Spectroscopic and Structural Characterization Techniques

While standard spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry are routinely used to confirm the structure of this compound and its derivatives, future research will benefit from the application of more advanced characterization techniques. cu.edu.egekb.eg These methods can provide unambiguous structural elucidation and deeper insights into the molecule's three-dimensional conformation and electronic properties.

Emerging opportunities in characterization include:

Two-Dimensional NMR (2D-NMR): Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to definitively assign proton and carbon signals, which is especially valuable for complex derivatives. mdpi.com Rotating-Frame Overhauser Enhancement Spectroscopy (ROESY) can reveal through-space correlations, providing critical information about the molecule's conformation. mdpi.com

Single-Crystal X-ray Diffraction: This technique provides the absolute and most definitive structural data, including bond lengths, bond angles, and crystal packing information, offering an unparalleled level of detail. mdpi.comresearchgate.net

FT-Raman Spectroscopy: Complementary to FT-IR, this method can provide additional vibrational data to support structural analysis. niscair.res.in

| Technique | Type of Information Provided | Application in Future Research |

|---|---|---|

| 2D-NMR (HSQC, HMBC, ROESY) | Unambiguous assignment of NMR signals, through-bond and through-space atomic correlations, and molecular conformation. mdpi.com | Elucidating the precise structure of complex hybrid molecules and derivatives. |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, angles, and crystal packing. mdpi.comresearchgate.net | Confirming the absolute structure of novel compounds and understanding intermolecular interactions. |

| FT-Raman Spectroscopy | Vibrational modes of the molecule, complementing FT-IR data. niscair.res.in | Providing a more complete vibrational profile for computational model validation. |

Expansion of Theoretical and Computational Model Applications

Computational chemistry is a powerful tool for rationalizing experimental results and guiding the design of new molecules. For this compound and its analogues, the application of theoretical models is a rapidly growing area.

Future research will likely see an expansion of:

Molecular Docking Simulations: These studies are crucial for predicting how phthalazinone derivatives interact with the binding sites of biological targets, such as enzymes or receptors. nih.govrsc.org By understanding these interactions, researchers can rationalize structure-activity relationships and design more potent and selective inhibitors. rsc.org For example, modeling has been used to understand the interaction of related compounds with α-adrenoceptors. cu.edu.egnih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate a molecule's optimized geometry, vibrational frequencies, and electronic properties. niscair.res.in These calculations help in the interpretation of spectroscopic data and provide fundamental insights into the molecule's stability and reactivity. niscair.res.in

ADME Property Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives, helping to identify candidates with better drug-like characteristics early in the discovery process. rsc.org

These computational approaches will accelerate the design-synthesis-test cycle, making the discovery of new bioactive compounds more efficient.

Design and Synthesis of New Material Scaffolds

The this compound core serves as a "privileged scaffold," a molecular framework that can be elaborated upon to create new materials with unique properties. researchgate.net Future research is poised to leverage this scaffold in the design of advanced functional materials.

Key opportunities include:

Molecular Hybridization: This strategy involves combining the phthalazinone core with other pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities. nih.gov An example is the synthesis of phthalazinone-dithiocarbamate hybrids, which have been explored for their antiproliferative effects. nih.gov

Bioactive Hydrogels: There is a significant opportunity to incorporate the this compound moiety into hydrogel scaffolds for biomedical applications, such as tissue engineering. nih.govmdpi.com By combining synthetic polymers like poly(2-hydroxyethyl methacrylate) (PHEMA) with natural polymers like gelatin and bioactive molecules, it may be possible to create scaffolds that not only provide structural support for cell growth but also possess inherent therapeutic properties (e.g., anti-inflammatory or antimicrobial) conferred by the phthalazinone unit. tue.nlnih.gov Such composite materials could mimic the native extracellular matrix while promoting tissue regeneration. mdpi.comnih.gov

The development of these new materials could extend the application of the phthalazinone scaffold far beyond traditional small-molecule therapeutics.

Development of Molecular Tools for Chemical Biology Research

Beyond direct therapeutic applications, derivatives of this compound have the potential to be developed into sophisticated molecular tools for studying biological processes. The phthalazinone scaffold is a core component of inhibitors for several important enzyme classes. nih.gov

Future work could focus on designing and synthesizing derivatives that act as:

Selective Enzyme Inhibitors: The phthalazinone core is found in potent inhibitors of poly(ADP-ribose)polymerase (PARP), an important target in cancer therapy. researchgate.netresearchgate.net Further optimization of the this compound structure could lead to the development of highly selective inhibitors for specific PARP family members or other enzymes like cholinesterases or kinases. rsc.orgosf.io

Molecular Probes: By attaching fluorescent tags or other reporter groups to the phthalazinone scaffold, researchers could create molecular probes to visualize and study the activity of target enzymes within cells and tissues.

Affinity-Based Probes: Immobilizing phthalazinone derivatives on solid supports could enable the isolation and identification of their binding proteins from complex biological samples, helping to uncover new therapeutic targets.

The development of such tools would provide invaluable resources for fundamental research in chemical biology and drug discovery.

Q & A

Q. Key Considerations :

- Solvent choice (e.g., ethanol, DMF) impacts reaction efficiency.

- Catalysts (La³⁺, TiO₂) improve yields and regioselectivity.

Basic: How is structural characterization performed for this compound?

Methodological Answer:

Characterization relies on spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Confirms substitution patterns (e.g., bromophenyl protons appear as doublets in the aromatic region) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+1]⁺ peaks at m/z 315 for the parent ion) .

- X-ray Crystallography : Resolves bond lengths (e.g., C=O at 1.23 Å) and hydrogen-bonding networks critical for crystal packing .

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretching at ~1670 cm⁻¹) .

Q. Experimental Design :

- In vitro assays : Use MTT or resazurin-based viability tests with positive controls (e.g., cisplatin for cytotoxicity).

- Mechanistic studies : Employ flow cytometry for apoptosis/ROS detection .

Advanced: How can regioselective late-stage functionalization be achieved?

Methodological Answer:

Iridium-catalyzed C–H activation enables precise functionalization:

- Directing Groups (DGs) : Use sulfonyl or oxadiazole moieties to guide amidation at specific positions (e.g., para to bromophenyl) .

- Reaction Conditions : TsN₃ (tosyl azide) as the nitrogen source, with [IrCl(cod)]₂ catalyst in DCE at 80°C for 6 hours .

- Yield Optimization : Achieve mono- or diamidation (60–85% yield) by modulating TsN₃ stoichiometry .

Key Challenge : Competing side reactions (e.g., over-oxidation) require strict anhydrous conditions.

Advanced: How do metal coordination complexes enhance biological activity?

Methodological Answer:

Copper(II) complexes improve activity via:

- Enhanced DNA Binding : Planar phthalazinone ligands intercalate DNA, while Cu²⁺ facilitates cleavage via Fenton-like reactions .

- Synergistic Effects : Ligand-metal charge transfer (LMCT) increases redox activity, boosting ROS generation .

Q. Synthetic Protocol :

Prepare ligand (e.g., 2-arylphthalazin-1-one) via condensation.

React with CuCl₂ in methanol (1:2 molar ratio, 60°C, 4 hours).

Characterize by cyclic voltammetry (redox peaks at −0.3 to +0.5 V) .

Advanced: How to resolve contradictions in reaction yields across studies?

Methodological Answer:

Discrepancies arise from:

Q. Troubleshooting Steps :

Compare reaction parameters (temperature, solvent purity).

Validate reproducibility via control experiments.

Use TLC/HPLC to monitor intermediate stability .

Advanced: What computational methods predict reactivity or binding modes?

Methodological Answer:

Q. Software Tools :

- Gaussian 16 for DFT.

- MOE for docking/pharmacophore modeling .

Advanced: How to design fluorimetric studies for this compound?

Methodological Answer:

Leverage intrinsic fluorescence via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.